Magnesium nitrate

Overview

Description

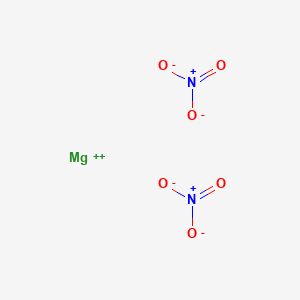

Magnesium nitrate is a chemical compound that is commonly used in various scientific research applications. It is an inorganic salt that is composed of magnesium and nitrate ions. This compound is soluble in water and has a wide range of applications in different fields of science.

Scientific Research Applications

Agricultural Applications : Magnesium nitrate has been used to enhance the productivity of winter triticale crops. Foliar nutrition with magnesium sulfate, combined with other fertilizers, significantly increases the number of grains per ear and the weight of grains from winter triticale plants (Bielashov et al., 2022).

Water Treatment : Research has shown that zero-valent magnesium activated by ultrasound can effectively reduce nitrate in water. This combination removed up to 90% of nitrate in water samples, suggesting potential applications in water purification technologies (Ileri, Ayyildiz, & Apaydin, 2015).

Nitrate Removal : Zero-valent magnesium has been studied for its ability to remove nitrate from aqueous solutions, showing that acidic conditions enhance nitrate reduction. This chemical denitrification method presents a viable option for treating water contaminated with nitrate (Kumar & Chakraborty, 2006).

Chemical Analysis : this compound has been used in steam distillation methods for determining ammonium, nitrate, and nitrite in various samples. This method is noted for its accuracy and precision, and it permits nitrogen isotope-ratio analysis in tracer studies (Bremner & Keeney, 1965).

Energy Storage Applications : this compound, when combined with starch, has been used to create hierarchical porous carbon with controlled porosity. This material shows promise for high-performance supercapacitors, demonstrating the potential of this compound in energy storage applications (Cao, Zhu, Aoki, & Habazaki, 2018).

Environmental Applications : Magnesium aluminum nitrate layered double hydroxides have been studied for their potential in reducing nitrate leaching from soils and enhancing nitrogen uptake by plants. This application is significant for agricultural sustainability and environmental protection (Halajnia et al., 2016).

Nanomaterial Synthesis : Magnesium oxide nanoparticles synthesized from this compound hexahydrate have shown significant antibacterial activity. This highlights the role of this compound as a precursor in the production of functional nanomaterials with potential biomedical applications (Almontasser, Parveen, & Azam, 2019).

Medical Research : this compound has been investigated for its potential in attenuating blood pressure rise in spontaneously hypertensive rats, suggesting its application in managing hypertension (Vilskersts et al., 2014).

Mechanism of Action

Target of Action

Magnesium nitrate is an inorganic compound that plays a pivotal role in various biochemical and physiological processes in plants . It is primarily involved in photosynthesis, protein synthesis, and nucleotide metabolism . It also promotes the synthesis of chlorophyll, thereby enhancing plant growth and productivity .

Mode of Action

This compound interacts with its targets through various mechanisms. It reacts with alkali metal hydroxide to form the corresponding nitrate . When heated, it decomposes into magnesium oxide, oxygen, and nitrogen oxides . This decomposition is due to this compound’s high affinity for water .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a key role in photosynthesis, protein synthesis, and nucleotide metabolism . In photosynthesis, it aids in the harvesting of solar energy. In protein synthesis, it stabilizes ribosomal association and activity. In nucleotide metabolism, it binds to ATP to participate in energy metabolism .

Pharmacokinetics

It is known that magnesium, in general, is the fourth most common cation in the body and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, when it decomposes, it forms magnesium oxide, oxygen, and nitrogen oxides . In plants, it enhances growth and productivity by promoting the synthesis of chlorophyll .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is highly soluble in water and can cause harm to aquatic life due to its potential to cause eutrophication in water bodies . This can lead to an overgrowth of algae and other aquatic plants, thereby depleting oxygen levels and posing threats to fish and other aquatic organisms .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Magnesium nitrate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary roles of this compound is to provide magnesium ions (Mg²⁺), which are essential cofactors for many enzymatic reactions. For instance, Mg²⁺ ions are required for the activation of ATPases, which are enzymes that hydrolyze ATP to provide energy for cellular processes .

This compound also interacts with nucleic acids, stabilizing their structures and facilitating the binding of enzymes involved in DNA replication and repair. Additionally, Mg²⁺ ions from this compound are involved in the stabilization of ribosomes, which are essential for protein synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Mg²⁺ ions from this compound are involved in the regulation of ion channels and transporters, which are critical for maintaining cellular homeostasis .

In plant cells, this compound enhances photosynthetic efficiency by acting as a cofactor for enzymes involved in the Calvin cycle. It also promotes the synthesis of chlorophyll, which is essential for capturing light energy . In animal cells, this compound can affect muscle contraction, nerve function, and energy metabolism by modulating the activity of enzymes and ion channels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its dissociation into magnesium ions (Mg²⁺) and nitrate ions (NO₃⁻) in aqueous solutions. The Mg²⁺ ions bind to various biomolecules, including enzymes, nucleic acids, and proteins, to exert their effects. For instance, Mg²⁺ ions can activate or inhibit enzymes by binding to their active sites or allosteric sites .

This compound also influences gene expression by stabilizing the structure of nucleic acids and facilitating the binding of transcription factors and RNA polymerases. This can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions, but it can decompose at high temperatures, releasing toxic nitrogen oxides . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound can have beneficial effects, such as improving muscle function and energy metabolism. At high doses, this compound can be toxic, leading to adverse effects such as gastrointestinal disturbances, hypotension, and respiratory depression .

Threshold effects have been observed in studies, where low doses of this compound improve physiological functions, while high doses result in toxicity. It is essential to determine the appropriate dosage to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the provision of Mg²⁺ ions. These ions act as cofactors for enzymes involved in energy metabolism, such as ATPases and kinases. This compound also influences the metabolic flux of carbohydrates, lipids, and proteins by modulating the activity of key enzymes .

In plants, this compound enhances the synthesis of chlorophyll and other photosynthetic pigments, thereby improving photosynthetic efficiency and overall plant growth . In animals, this compound supports energy metabolism by participating in the synthesis and utilization of ATP .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Mg²⁺ ions are taken up by cells via specific transporters and ion channels, such as the magnesium transporter MGT1 and the cyclic nucleotide-gated channel CNGC . Once inside the cells, Mg²⁺ ions are distributed to different cellular compartments, including the cytosol, mitochondria, and chloroplasts .

The distribution of this compound within tissues is influenced by its solubility and the presence of binding proteins. In plants, this compound is transported from the roots to the shoots via the xylem, while in animals, it is distributed through the bloodstream to various organs .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the distribution of Mg²⁺ ions within the cell. These ions are found in various cellular compartments, including the cytosol, mitochondria, chloroplasts, and vacuoles . The localization of Mg²⁺ ions can affect their activity and function, as they interact with different biomolecules in each compartment.

For example, in the chloroplasts of plant cells, Mg²⁺ ions are essential for the activation of enzymes involved in the Calvin cycle and the synthesis of chlorophyll . In the mitochondria of animal cells, Mg²⁺ ions play a crucial role in energy metabolism by participating in the synthesis of ATP .

properties

IUPAC Name |

magnesium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXJRHPUWRPCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgN2O6, Mg(NO3)2 | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049664 | |

| Record name | Magnesium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium nitrate appears as a white crystalline solid. Produces toxic oxides of nitrogen if heated to decomposition. Used in pyrotechnics., Dry Powder; Gas or Vapor; Liquid; NKRA; Other Solid, Colorless or white hygroscopic solid; [ICSC] White odorless crystals; Deliquescent; [MSDSonline], HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 626 °F (USCG, 1999) | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble in water, 71.2 g/100g H2O at 25 °C, Solubility in water: very good | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.46 (USCG, 1999) - Denser than water; will sink, Approx 2.3, Density, 2.0256 @ 25 °C; MP, 129 °C /Dihydrate/, Colorless, monoclinic, crystals; BP, decomposes @ 330 °C with loss of 5 H2O; MP, 95 °C; density, 1.464; deliquescent /Hexahydrate/ | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.49 [mmHg], 0.494 mm Hg @ 25 °C (65.2 Pa) | |

| Record name | Magnesium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The stem juice of the banana plant (Musa species) has been used as an arrow poison by African tribesmen. Lyophilized, partially purified extracts of the juice augment and then block both directly and indirectly evoked contractions of the mouse diaphragm. ...In the mouse isolated phrenic nerve-hemidiaphragm preparation, the pharmacological profile of the first /active ingredient/... was similar to that for authentic potassium nitrate which augments in low concentrations, and in higher concentrations augments, and then blocks both directly evoked muscle contraction the neuromuscular transmission. The second component had a profile of activity similar to that for authentic magnesium nitrate which only blocks neuromuscular transmission. It can be concluded that the two major active principles in the banana stem juice are potassium nitrate and magnesium nitrate. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Magnesium nitrate is prepared by dissolving magnesium oxide, hydroxide, or carbonate in nitric acid, followed by evaporation and crystallization at room temperature. Impurities such as calcium, iron, and aluminum are precipitated by pretreatment of the solution with slight excess of magnesium oxide, followed by filtration. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White cubic crystals | |

CAS RN |

10377-60-3 | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77CBG3UN78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1041 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

192 °F (USCG, 1999) | |

| Record name | MAGNESIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1010 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

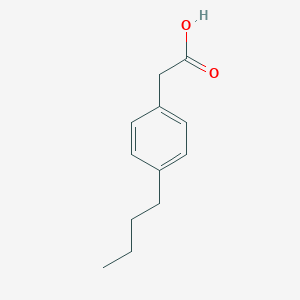

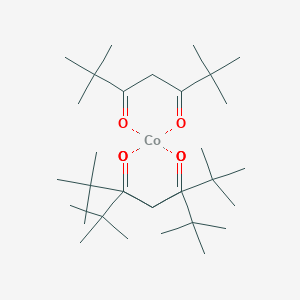

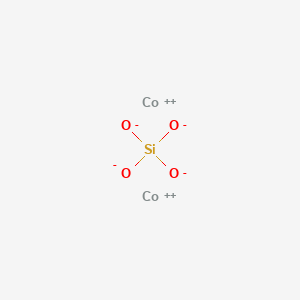

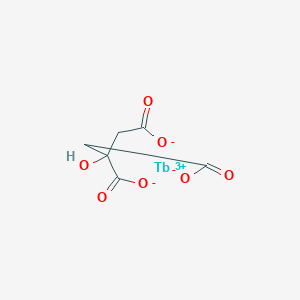

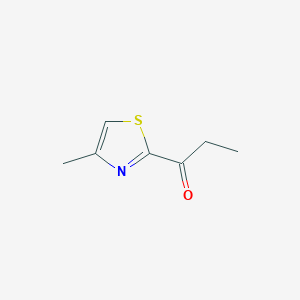

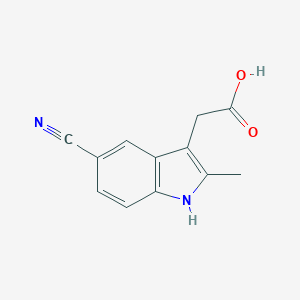

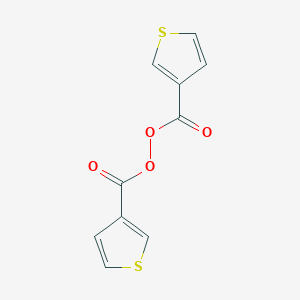

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q & A

Q1: What is the molecular formula and weight of Magnesium nitrate?

A1: this compound commonly exists as the hexahydrate form, with the molecular formula Mg(NO3)2·6H2O and a molecular weight of 256.41 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, infrared (IR) spectroscopy has been used to study the phase transitions and hydration states of this compound thin films. [] Transmission FT-IR spectroscopy specifically revealed information about water's role in nitric acid uptake on magnesium oxide surfaces, leading to this compound formation. []

Q3: Does this compound exhibit catalytic activity?

A5: While not a traditional catalyst, this compound plays a role in promoting certain reactions. For example, it acts as a blowing and setting agent in the thermo-foaming of powder dispersions in molten sucrose for preparing alumina foams. [] This effect is attributed to the catalytic action of H+ ions generated by the hydrolysis of this compound, accelerating the -OH condensation rate. []

Q4: Are there any industrial applications of this compound as a reagent?

A6: Yes, this compound is used in the production of thermally stable ammonium nitrate-containing fertilizers. [] One process involves reacting finely ground magnesium oxide with nitric acid in a solution containing both ammonium nitrate and this compound under specific temperature and pH conditions. []

Q5: Can you describe an analytical method used to quantify this compound?

A8: Graphite furnace atomic absorption spectrometry (GFAAS) is a suitable technique for quantifying this compound. [] In the context of determining manganese in urine, using this compound as a matrix modifier in GFAAS with deuterium lamp correction has proven effective. [] This method provides a high absorbance-background absorption ratio, a narrow absorption peak, and optimized incineration and atomization temperatures. []

Q6: How can the thermal decomposition of this compound be managed to minimize its environmental impact?

A9: Research has focused on controlling the thermal decomposition of this compound to capture harmful nitrogen compounds and recover nitric acid for reuse. [] Thermal hydrolysis of this compound offers a promising approach, allowing for the production of undiluted magnesium oxide while regenerating nitric acid, thus contributing to a more sustainable process. []

Q7: Are there alternative magnesium compounds for specific applications?

A10: Yes, depending on the application, other magnesium compounds can be used. For instance, in the synthesis of Na-2-mica, researchers compared magnesium oxide and this compound as magnesium sources. [] While both resulted in highly charged expandable mica, the sample prepared with this compound contained forsterite as an impurity. [] This highlights the importance of carefully considering the choice of magnesium source depending on the desired product purity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.